

# An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Nogalamycin

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## Compound of Interest

Compound Name: *Nogalamycin*

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## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **Nogalamycin**, a potent anthracycline antibiotic. The information is curated for researchers, scientists, and professionals involved in drug development, with a focus on detailed data presentation, experimental methodologies, and visual representations of its molecular characteristics and interactions.

## Chemical Structure and Properties

**Nogalamycin**, produced by the bacterium *Streptomyces nogalater*, is a complex aromatic polyketide with the molecular formula  $C_{39}H_{49}NO_{16}$  and a molecular weight of 787.8 g/mol. Its structure is distinguished from other anthracyclines by the presence of two unique sugar moieties, nogalose and nogalamine, attached to a **nogalamycinone** aglycone core.<sup>[1][2]</sup>

A defining feature of **Nogalamycin** is the dual attachment of the nogalamine sugar to the aglycone. This occurs through a standard O-glycosidic bond at the C-1 position and an unusual carbon-carbon bond between C-2 of the aglycone and C-5" of the nogalamine sugar.<sup>[1][2][3]</sup>

Table 1: Chemical and Physical Properties of **Nogalamycin**

Property	Value	Reference
Molecular Formula	C <sub>39</sub> H <sub>49</sub> NO <sub>16</sub>	
Molecular Weight	787.8 g/mol	
IUPAC Name	methyl (1R,10S,12S,13R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.0 <sup>2,19</sup> .0 <sup>5,18</sup> .0 <sup>7,16</sup> .0 <sup>9,14</sup> ]pentacosan-2,4,7(16),8,14,18-hexaene-13-carboxylate	
Melting Point	195-196 °C (decomposes)	[4]
Optical Rotation	[α] <sub>D</sub> <sup>25</sup> +425° (c = 0.11 in CHCl <sub>3</sub> )	[4]
Solubility	Soluble in DMF, DMSO, Ethanol, Methanol	[4]

## Stereochemistry

The stereochemistry of **Nogalamycin** is crucial for its biological activity. The aglycone, **nogalamycinone**, possesses a unique stereochemical configuration of (7S, 9S, 10R). This is a significant deviation from most other clinically important anthracyclines, which typically have a (7S, 9R, 10R) configuration.[1][5] The distinct stereochemistry at the C-9 position is a key characteristic of **Nogalamycin** and related compounds like steffimycins.[1][2]

The absolute stereochemistry of the sugar moieties also contributes to the overall three-dimensional structure of the molecule. The determination of this complex stereochemistry has

been achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

## Quantitative Structural Data

Precise quantitative data on the bond lengths and angles of **Nogalamycin** are essential for understanding its conformation and interactions with biological targets. While a complete set of crystallographic data for the free **Nogalamycin** molecule is not readily available in the public domain, studies on **Nogalamycin** complexed with DNA provide valuable insights into its structural parameters in a biologically relevant state.

Note: The following tables are derived from studies of **Nogalamycin**'s aglycone or its complexes and may not perfectly represent the molecule in its free, unbound state.

Table 2: Selected  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts for **Nogalamycinone**

Position	<sup>13</sup> C Chemical Shift (ppm)	<sup>1</sup> H Chemical Shift (ppm)
1	118.9	7.69 (dd, J=7.5, 1.0 Hz)
2	136.5	7.85 (t, J=8.0 Hz)
3	115.8	7.42 (dd, J=8.5, 1.0 Hz)
4	161.4	-
4a	110.8	-
5	156.1	-
5a	134.1	-
6	207.5	-
6a	110.0	-
7	69.8	5.25 (br s)
8	31.8	2.20 (ddd, J=14.5, 4.0, 2.0 Hz), 2.35 (dd, J=14.5, 5.0 Hz)
9	75.9	4.20 (s)
10	38.3	2.95 (d, J=18.0 Hz), 3.15 (d, J=18.0 Hz)
11	156.9	-
12	182.1	-
12a	132.8	-
OMe-4	56.5	4.08 (s)
Me-9	24.9	1.45 (s)

Data adapted from studies on auramycinone and **nogalamycinone**.[\[2\]](#)

A complete and officially assigned NMR dataset for the entire free **Nogalamycin** molecule is not currently available in peer-reviewed literature. The data presented here for its aglycone serves as a fundamental reference.

## Experimental Protocols

The elucidation of **Nogalamycin**'s complex structure has relied heavily on sophisticated analytical techniques. Below are detailed methodologies for the key experiments cited in the structural determination of anthracyclines.

### X-ray Crystallography of an Anthracycline-DNA Complex

This protocol outlines the general steps involved in determining the crystal structure of an anthracycline, such as **Nogalamycin**, when complexed with a DNA oligomer.

- Crystallization:
  - Synthesize and purify a self-complementary DNA hexamer (e.g., d(CGATCG)).
  - Dissolve the purified DNA in a buffer solution (e.g., 0.1 M sodium cacodylate, pH 7.0) containing spermine tetrachloride and sodium chloride.
  - Prepare a solution of **Nogalamycin** in the same buffer.
  - Mix the DNA and **Nogalamycin** solutions in a 1:2 molar ratio.
  - Use the vapor diffusion method (hanging or sitting drop) to grow crystals. Equilibrate the mixture against a reservoir solution containing a precipitant like 2-methyl-2,4-pentanediol (MPD).
  - Incubate at a constant temperature (e.g., 4°C) until crystals of sufficient size and quality are formed.
- Data Collection:
  - Mount a single crystal on a goniometer head.
  - Cool the crystal in a stream of cold nitrogen gas (cryo-cooling) to minimize radiation damage.
  - Expose the crystal to a monochromatic X-ray beam from a synchrotron source or a rotating anode generator.

- Collect diffraction data using a suitable detector (e.g., a CCD or CMOS detector) as the crystal is rotated.
- Structure Solution and Refinement:
  - Process the diffraction data to determine the unit cell dimensions, space group, and reflection intensities.
  - Solve the phase problem using molecular replacement, using a known DNA structure as a search model.
  - Build the **Nogalamycin** molecule into the resulting electron density map.
  - Refine the atomic coordinates and thermal parameters of the model against the experimental data using software such as CNS or PHENIX.
  - Validate the final structure using tools like PROCHECK to assess its geometric quality.

## Nuclear Magnetic Resonance (NMR) Spectroscopy of Nogalamycin

This protocol describes the general methodology for acquiring and analyzing NMR spectra to determine the solution structure of **Nogalamycin**.

- Sample Preparation:
  - Dissolve a purified sample of **Nogalamycin** (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) to a final volume of approximately 0.5 mL.
  - Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
  - Transfer the solution to a high-quality 5 mm NMR tube.
- Data Acquisition:
  - Acquire one-dimensional (1D) <sup>1</sup>H and <sup>13</sup>C NMR spectra to identify the types and numbers of protons and carbons present.

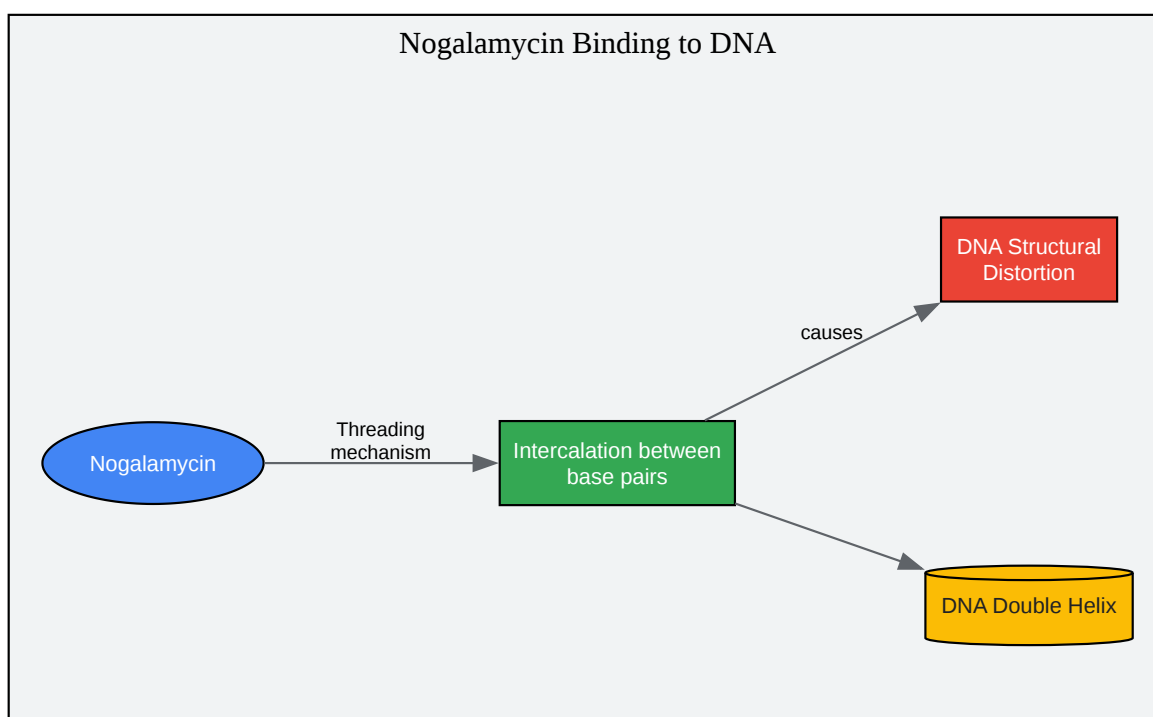
- Perform two-dimensional (2D) NMR experiments to establish connectivity and spatial relationships:
  - COSY (Correlation Spectroscopy): To identify scalar-coupled protons (protons on adjacent carbons).
  - HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons with their directly attached carbons.
  - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for assembling the molecular skeleton.
  - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing information about the stereochemistry and conformation of the molecule.
- Spectra are typically recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).
- Data Analysis:
  - Process the acquired spectra using appropriate software (e.g., TopSpin, Mnova).
  - Assign all proton and carbon resonances based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.
  - Use the distance restraints from NOESY/ROESY data and dihedral angle restraints from coupling constants to generate a 3D structural model of **Nogalamycin** using molecular modeling software.

## Molecular Interactions and Signaling Pathways

**Nogalamycin** exerts its potent cytotoxic effects primarily through its interaction with DNA and the inhibition of topoisomerase I.<sup>[2][6]</sup>

### DNA Intercalation

**Nogalamycin** binds to DNA by intercalating its planar anthracycline ring between the base pairs of the DNA double helix.[5][7][8] This intercalation is a threading process, where the bulky sugar substituents at both ends of the aglycone pass through the DNA helix, leading to significant distortion of the DNA structure. The nogalose sugar resides in the minor groove, while the aminoglucose moiety is positioned in the major groove.[9][10]



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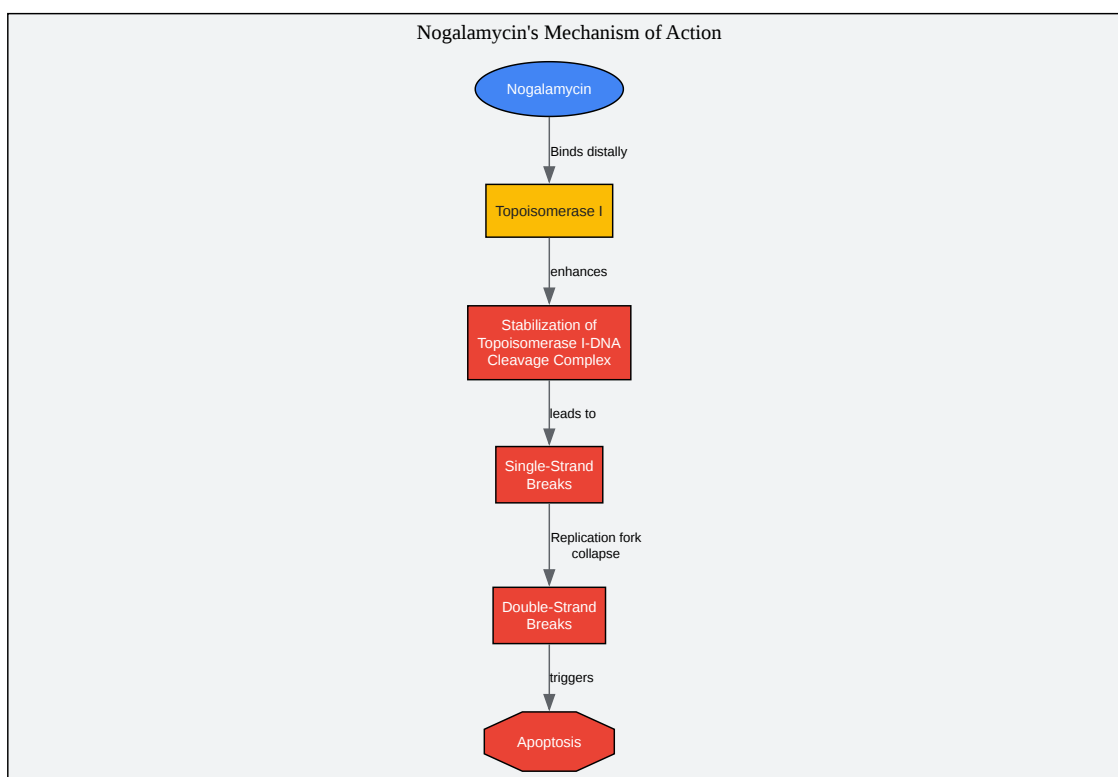
Caption: **Nogalamycin's** threading intercalation into the DNA double helix.

## Topoisomerase I Inhibition

**Nogalamycin** is a potent inhibitor of topoisomerase I, an enzyme essential for relaxing DNA supercoiling during replication and transcription.[2] Unlike camptothecin-based inhibitors, which trap the covalent topoisomerase I-DNA cleavage complex, **Nogalamycin** is thought to stimulate topoisomerase I-mediated DNA cleavage by binding to a site distal to the cleavage



site.[2] This leads to the accumulation of single-strand breaks in the DNA, which can be converted to cytotoxic double-strand breaks, ultimately triggering cell death.

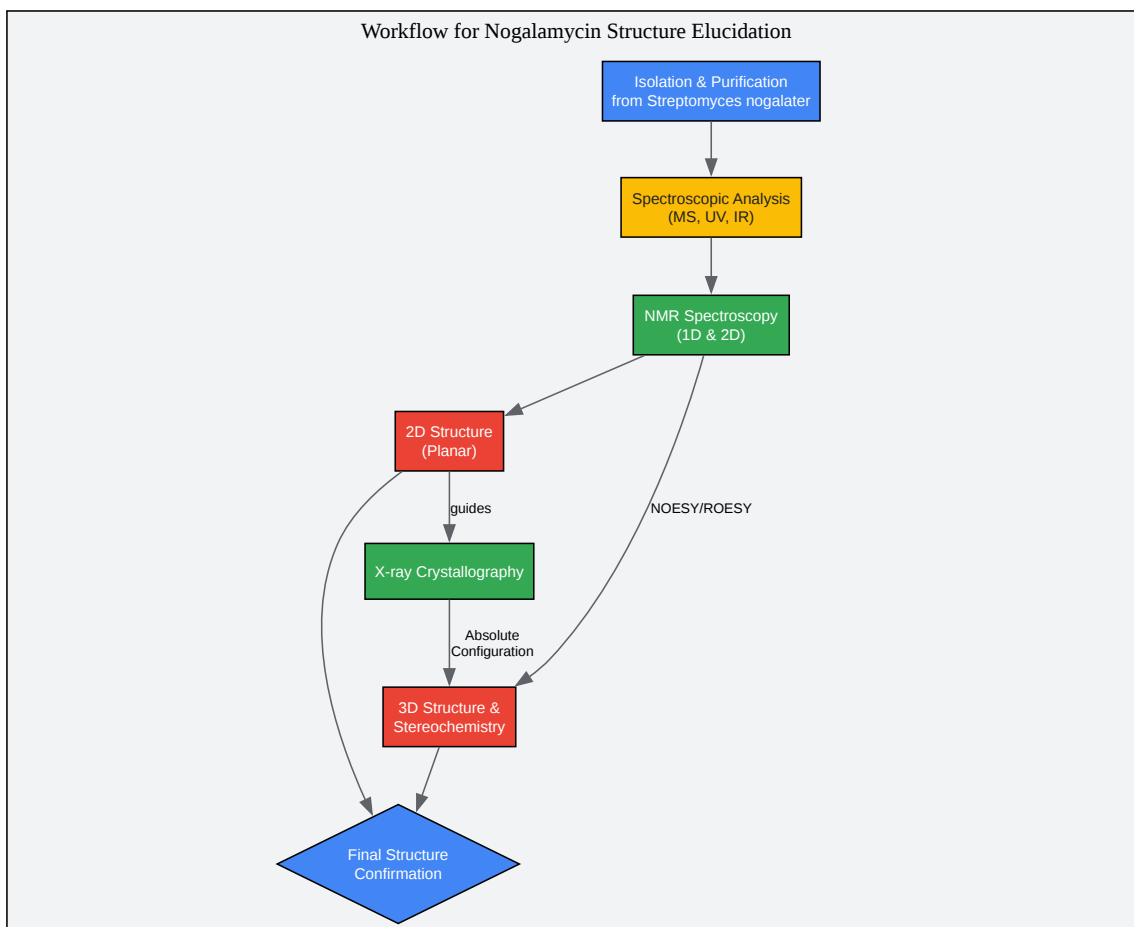


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Caption: Signaling pathway of **Nogalamycin**-induced topoisomerase I inhibition.

## Experimental Workflow for Structure Elucidation

The determination of a complex natural product's structure like **Nogalamycin** follows a systematic workflow, integrating various analytical techniques.



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Caption: A generalized experimental workflow for the structural elucidation of **Nogalamycin**.

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